molecular formula C6H12N2O2S B13092651 2-(Azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione

2-(Azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B13092651
M. Wt: 176.24 g/mol
InChI Key: YCUAGDLSGNZXPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound that features both azetidine and thiazolidine rings. These structures are known for their significant biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted azetidines .

Scientific Research Applications

2-(Azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves the formation of covalent bonds with nucleophilic residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C6H12N2O2S

Molecular Weight

176.24 g/mol

IUPAC Name

2-(azetidin-3-yl)-1,2-thiazolidine 1,1-dioxide

InChI

InChI=1S/C6H12N2O2S/c9-11(10)3-1-2-8(11)6-4-7-5-6/h6-7H,1-5H2

InChI Key

YCUAGDLSGNZXPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)C2CNC2

Origin of Product

United States

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